molecular formula C7H12N2S B1428048 2-Isopropyl-4-methylthiazol-5-amine CAS No. 1249718-43-1

2-Isopropyl-4-methylthiazol-5-amine

Cat. No. B1428048
M. Wt: 156.25 g/mol
InChI Key: SYBUXALZAMJRKO-UHFFFAOYSA-N
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Description

“2-Isopropyl-4-methylthiazol-5-amine” is a chemical compound . It is also known as “Peach thiazole” or "Tropical thiazole" . The compound has a molecular formula of C7H11NS and a molecular weight of 141.23 . It is used in scientific research and has diverse applications, ranging from drug discovery to the synthesis of new organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isopropyl-4-methylthiazol-5-amine” include a molecular weight of 141.23 . It is also mentioned that the compound is a liquid at 20°C .

Scientific Research Applications

Tautomeric Equilibrium Influence

Research on derivatives of 2-amino-4-methylthiazole, which share structural similarities with 2-Isopropyl-4-methylthiazol-5-amine, indicates that substituents on the thiazole ring significantly affect tautomeric equilibrium. This equilibrium plays a crucial role in the chemical behavior and reactivity of these compounds, impacting their potential applications in various fields, including materials science and pharmaceuticals (Hyengoyan et al., 2005).

Antimicrobial and Docking Activities

A study involving the design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives, which are structurally related to 2-Isopropyl-4-methylthiazol-5-amine, demonstrated significant antimicrobial activity. The research highlighted the potential of these compounds in developing new antimicrobial agents, with in vitro and in silico studies corroborating their effectiveness (Kadam, 2023).

Photophysical Properties

The synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, closely related to 2-Isopropyl-4-methylthiazol-5-amine, revealed interesting photophysical properties. These compounds exhibited significant luminescence, with potential applications in optoelectronic devices and fluorescence-based bioimaging techniques (Murai et al., 2017).

Novel Anellated Pyranosides Synthesis

Research on the synthesis of novel anellated pyranosides using precursors structurally related to 2-Isopropyl-4-methylthiazol-5-amine demonstrated the versatility of these compounds in synthesizing complex organic structures. These findings could have implications in the synthesis of nucleoside analogues and other biologically relevant molecules (Ruiz et al., 2004).

Anticancer Activity

Derivatives of isothiazolopyridine, structurally related to 2-Isopropyl-4-methylthiazol-5-amine, have shown a broad spectrum of anticancer activity in preliminary studies. These compounds, particularly those with a 2-hydroxypropylene spacer, have potential applications in developing new anticancer therapies (Świątek & Malinka, 2004).

Solubility and Thermodynamics

The solubility and thermodynamic properties of 2-amino-5-methylthiazole, a compound closely related to 2-Isopropyl-4-methylthiazol-5-amine, were extensively studied. Understanding these properties is crucial for the development of pharmaceutical formulations and for optimizing industrial processes involving these compounds (Chen et al., 2017).

Future Directions

While specific future directions for “2-Isopropyl-4-methylthiazol-5-amine” are not directly mentioned in the search results, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that there could be future research opportunities in exploring the potential uses of “2-Isopropyl-4-methylthiazol-5-amine” in various applications.

properties

IUPAC Name

4-methyl-2-propan-2-yl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-4(2)7-9-5(3)6(8)10-7/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBUXALZAMJRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-4-methylthiazol-5-amine
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2-Isopropyl-4-methylthiazol-5-amine
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2-Isopropyl-4-methylthiazol-5-amine
Reactant of Route 4
2-Isopropyl-4-methylthiazol-5-amine
Reactant of Route 5
2-Isopropyl-4-methylthiazol-5-amine
Reactant of Route 6
2-Isopropyl-4-methylthiazol-5-amine

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